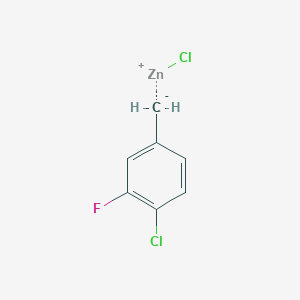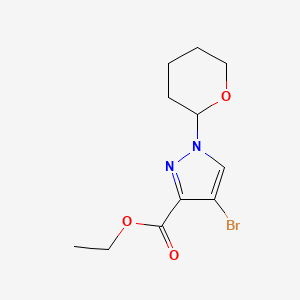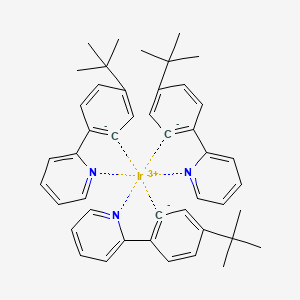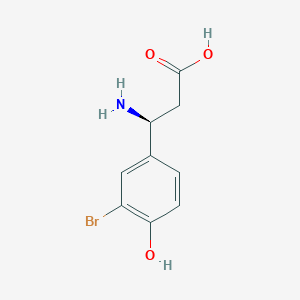
2H-Pyran, tetrahydro-2-(5-octynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2-(5-octynyloxy)- is a heterocyclic organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom This compound is a derivative of tetrahydropyran, where the oxygen atom is bonded to an octynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(5-octynyloxy)- typically involves the reaction of tetrahydropyran with an appropriate octynyl derivative. . This method involves the use of specific catalysts and reaction conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of 2H-Pyran, tetrahydro-2-(5-octynyloxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-(5-octynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2H-Pyran, tetrahydro-2-(5-octynyloxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(5-octynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A similar compound with a propynyl group instead of an octynyl group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another derivative of tetrahydropyran with a hydroxylamine group.
Uniqueness
2H-Pyran, tetrahydro-2-(5-octynyloxy)- is unique due to its specific octynyl substitution, which imparts distinct chemical properties and potential applications compared to other tetrahydropyran derivatives. Its unique structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
66800-19-9 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-oct-5-ynoxyoxane |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h13H,2,5-12H2,1H3 |
InChI Key |
QTBPWSNPSRJSSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)

![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)




![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)



